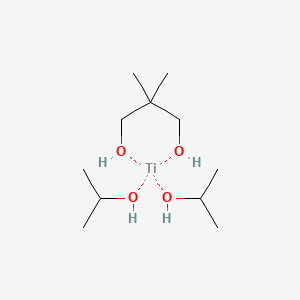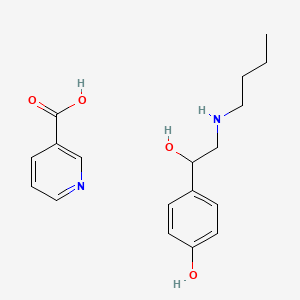
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core substituted with carboxyphenyl and dimethylphenylamino groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzaldehyde with 3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted xanthylium derivatives.
科学的研究の応用
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate its precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Xanthylium derivatives: Compounds with similar xanthylium cores but different substituents.
Carboxyphenyl derivatives: Compounds with carboxyphenyl groups attached to different cores.
Dimethylphenylamino derivatives: Compounds with dimethylphenylamino groups attached to various cores.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride stands out due to its specific combination of substituents, which confer unique chemical and physical properties
特性
CAS番号 |
85117-96-0 |
|---|---|
分子式 |
C36H31ClN2O3 |
分子量 |
575.1 g/mol |
IUPAC名 |
2-[3,6-bis(2,6-dimethylanilino)xanthen-10-ium-9-yl]benzoic acid;chloride |
InChI |
InChI=1S/C36H30N2O3.ClH/c1-21-9-7-10-22(2)34(21)37-25-15-17-29-31(19-25)41-32-20-26(38-35-23(3)11-8-12-24(35)4)16-18-30(32)33(29)27-13-5-6-14-28(27)36(39)40;/h5-20,37-38H,1-4H3;1H |
InChIキー |
OMPQQYPHVQPHHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=CC=C5C)C)C6=CC=CC=C6C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


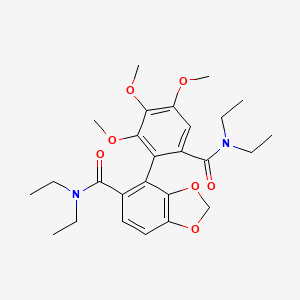
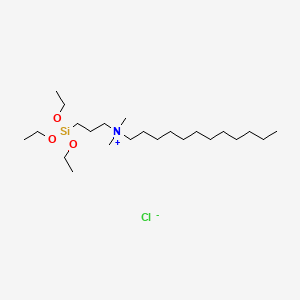

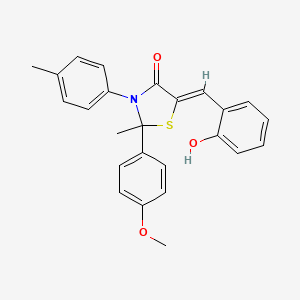

![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)


